molecular formula C22H23ClN2O2 B2782610 6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 850730-03-9

6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2782610
CAS No.: 850730-03-9
M. Wt: 382.89
InChI Key: XKUDLTYHHWOMSH-UHFFFAOYSA-N
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Description

6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro, dimethyl, and a 4-phenylpiperazinylmethyl group. Its molecular formula is C₂₃H₂₄ClN₂O₂, with a molecular weight of 416.91 g/mol. This compound shares structural similarities with bioactive coumarins but is distinct in its substitution pattern, enabling unique pharmacological profiles .

Properties

IUPAC Name

6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-12-19-21(16(2)22(15)23)17(13-20(26)27-19)14-24-8-10-25(11-9-24)18-6-4-3-5-7-18/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDLTYHHWOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid.

    Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation with Phenylpiperazine: The final step involves the alkylation of the chlorinated chromen-2-one with 4-phenylpiperazine. This can be carried out using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the chromen-2-one core to chroman-2-one.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-2-one derivatives.

    Substitution: Amino or thio-substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological properties, making it a candidate for several therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of coumarin, including this compound, have demonstrated significant anticancer effects. For example, studies have shown that compounds similar to 6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. These compounds often act through mechanisms such as inducing apoptosis and inhibiting angiogenesis .
  • Antiviral Effects : The compound's structure suggests potential antiviral activity, particularly against HIV and other viral infections. Coumarin derivatives have been noted for their ability to disrupt viral replication processes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions. The synthesis pathways often utilize readily available starting materials and established methodologies in organic chemistry:

StepReaction TypeReagents/ConditionsYield
1Coupling ReactionCoumarin derivative + piperazine derivativeModerate
2ChlorinationChlorine gas or chlorinating agentsHigh
3PurificationColumn chromatography>90%

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells compared to control groups. The IC50 values indicated potent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
  • Neurological Disorders : Another study investigated the effects of dopamine receptor modulators, including this compound, on animal models of Parkinson's disease. Results showed improvement in motor functions and reduced neurodegeneration .

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with various receptors, such as serotonin and dopamine receptors, potentially modulating their activity. The chromen-2-one core can interact with enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Chloro and Methyl Substituents: 6-Chloro substitution is critical for antifungal activity (e.g., against Candida albicans ).

Methoxy vs. Methyl Groups :

  • 7-Methoxy derivatives (e.g., in prostate cancer studies ) exhibit distinct electronic effects compared to methyl, influencing binding to hydrophobic enzyme pockets.

Antifungal Activity

  • 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one showed notable antifungal activity against Candida albicans, attributed to the chloro group disrupting fungal membrane integrity .

Anticancer Potential

  • 7-Methoxy-3-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one demonstrated androgen receptor modulation in prostate cancer via molecular docking .
  • The 5,7-dimethyl variant may exhibit improved metabolic stability due to steric protection of the chromenone core.

Enzyme Inhibition

  • Compound 15a (4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one) inhibited acetylcholinesterase (AChE) with an IC₅₀ of 2.42 µM, comparable to donepezil (1.82 µM) . The propoxy linker in 15a likely enhances flexibility for active-site binding.

Computational and Structural Insights

  • Docking Studies :

    • The 4-phenylpiperazine moiety in the target compound forms π-π interactions with aromatic residues (e.g., Tyr164 in UROD ), critical for enzyme inhibition.
    • Methoxy or chloro substituents alter electron density, affecting hydrogen bonding with residues like Arg37 .
  • Molecular Dynamics :

    • Compounds with 2H-chromen-2-one cores show stable binding to UROD over 100 ns simulations, validating their use in inhibitor design .

Biological Activity

6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromenone backbone with a piperazine moiety. The presence of chlorine and methyl groups contributes to its lipophilicity and biological interactions.

Research indicates that this compound exhibits several pharmacological effects:

  • Anticonvulsant Activity : Similar compounds with piperazine derivatives have shown anticonvulsant properties. Studies suggest that modifications in the piperazine structure can enhance efficacy against seizures in animal models .
  • Antitumor Effects : The chromenone scaffold is known for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems and reducing excitotoxicity, which is crucial in conditions like ischemic injury .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantEffective in reducing seizure activity in MES tests at specific doses
AntitumorIC50 values for MCF-7 cells: 5.56 μM (most potent)
NeuroprotectionPotential reduction of neuronal death during ischemic events

Case Studies

  • Anticonvulsant Evaluation : A study synthesized various N-phenyl-piperazine derivatives and assessed their anticonvulsant activity. Among these, the derivative containing the chromenone structure showed significant efficacy at doses of 100 mg/kg in animal models .
  • Antitumor Activity : In a study evaluating chromenone derivatives against cancer cell lines, the compound demonstrated an IC50 value of 5.56 μM against MCF-7 cells after 72 hours, indicating strong potential as an anticancer agent .
  • Neuroprotective Mechanism : Research on TRPC6 channels has highlighted their role in neuronal survival during ischemic conditions. Compounds that activate these channels can mitigate neuronal death, suggesting a pathway through which our compound may exert neuroprotective effects .

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